1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole
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Overview
Description
1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-(chloromethyl)phenyl azide with an alkyne under copper(I) catalysis to form the triazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cycloaddition reactions using continuous flow reactors to ensure high yield and purity. The use of copper(I) catalysts is common due to their efficiency in promoting the cycloaddition reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azides, amines, and thiols substituted triazoles.
Oxidation and Reduction: Products include various oxidized or reduced triazole derivatives.
Coupling Reactions: Products include biaryl triazoles.
Scientific Research Applications
1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Biological Research: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloromethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
- 1-(4-(Bromomethyl)phenyl)-1H-1,2,3-triazole
- 1-(4-(Methoxymethyl)phenyl)-1H-1,2,3-triazole
- 1-(4-(Hydroxymethyl)phenyl)-1H-1,2,3-triazole
Comparison: 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions compared to bromomethyl or methoxymethyl groups, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNQAYDGVQSDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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